molecular formula C9H20N2O3 B12561571 N,N'-Bis(3-hydroxybutyl)urea CAS No. 144095-97-6

N,N'-Bis(3-hydroxybutyl)urea

Cat. No.: B12561571
CAS No.: 144095-97-6
M. Wt: 204.27 g/mol
InChI Key: FYIOGFIAXZLTLF-UHFFFAOYSA-N
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Description

N,N'-Bis(3-hydroxybutyl)urea is a urea derivative characterized by two 3-hydroxybutyl groups attached to the nitrogen atoms of the urea core. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and polymer chemistry. The hydroxyl groups in the 3-hydroxybutyl substituents enhance solubility in polar solvents and may contribute to hydrogen bonding, influencing reactivity and biological activity.

Properties

CAS No.

144095-97-6

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

1,3-bis(3-hydroxybutyl)urea

InChI

InChI=1S/C9H20N2O3/c1-7(12)3-5-10-9(14)11-6-4-8(2)13/h7-8,12-13H,3-6H2,1-2H3,(H2,10,11,14)

InChI Key

FYIOGFIAXZLTLF-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)NCCC(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(3-hydroxybutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of N,N’-Bis(3-hydroxybutyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is commonly used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-hydroxybutyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products are halogenated compounds.

Scientific Research Applications

N,N’-Bis(3-hydroxybutyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-hydroxybutyl)urea involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-Bis(3-hydroxybutyl)urea with structurally related urea derivatives, focusing on molecular properties, applications, and safety profiles derived from the evidence:

Compound Molecular Formula Substituents Key Properties Applications Safety/Notes
This compound C₉H₁₈N₂O₃ (inferred) 3-hydroxybutyl groups High hydrophilicity due to hydroxyl groups; potential for hydrogen bonding. Likely research applications (e.g., drug delivery, hydrogels). Toxicity data not explicitly available; handle with caution (analogous to ).
N,N'-Bis(3-chlorophenyl)urea C₁₃H₁₀Cl₂N₂O 3-chlorophenyl groups ΔrH° = 122.0 ± 5.3 kJ/mol (solid-phase dissociation); lipophilic and stable. Used in agrochemicals or as a precursor for chlorinated polymers. Limited safety data; chlorinated analogs may pose environmental risks.
N,N'-Bis(hydroxymethyl)urea C₃H₈N₂O₃ Hydroxymethyl groups Water-soluble; reactive due to hydroxyl groups. Crosslinking agent in resins or adhesives; lab research. Identified hazards include skin/eye irritation (Ambeed SDS).
3,3-Bis(2-hydroxyethyl)urea C₅H₁₂N₂O₃ 2-hydroxyethyl groups Soluble in polar solvents; used in biochemical studies. Research chemical (e.g., protein modification). Hazard info unspecified; priced at €92–532 for lab-scale quantities.
N,N'-Bis(trimethylsilyl)urea C₇H₂₀N₂OSi₂ Trimethylsilyl groups Moisture-sensitive; decomposes at ~230°C. Siliconizing agent for alcohols/carboxylic acids; lab reagent. Reacts violently with water; requires dry handling.
N,N'-Methylenebis(urea) C₃H₈N₄O₂ Methylenediurea linkage Poorly characterized toxicology; solid-phase stability. Potential use in controlled-release fertilizers or polymers. Toxicity not thoroughly investigated; handle with PPE.

Key Structural and Functional Differences:

Substituent Effects :

  • Hydroxyalkyl vs. Aryl/Chloro : Hydroxybutyl/hydroxymethyl groups (e.g., ) increase polarity and water solubility compared to hydrophobic chlorophenyl or silyl groups. This impacts their utility in aqueous vs. organic systems.
  • Reactivity : Trimethylsilyl groups in enhance siliconization reactions, while hydroxy groups enable crosslinking (e.g., ).

Thermodynamic Stability :

  • N,N'-Bis(3-chlorophenyl)urea exhibits a dissociation enthalpy of 122.0 kJ/mol, reflecting stability under thermal stress. Hydroxy-substituted analogs may decompose at lower temperatures due to hydroxyl group reactivity.

Safety Profiles :

  • Chlorinated and silylated derivatives () pose higher handling risks (e.g., moisture sensitivity, environmental persistence) compared to hydroxyalkyl ureas. However, hydroxyalkyl analogs (e.g., ) may still require precautions due to irritant properties.

Research and Industrial Relevance

  • Drug Delivery : Hydroxyalkyl ureas are promising for biocompatible hydrogels or prodrugs due to their solubility and hydrogen-bonding capacity .
  • Safety Gaps : Analogous compounds like N,N'-Methylenebis(urea) underscore the need for detailed toxicological studies on hydroxyalkyl variants.

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